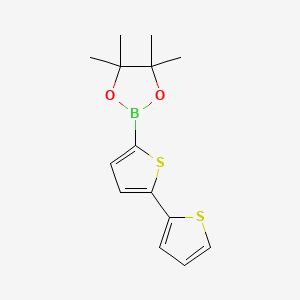

2,2'-Bithiophene-5-boronic acid pinacol ester

Description

BenchChem offers high-quality 2,2'-Bithiophene-5-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bithiophene-5-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOQARMSOPOZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393965 | |

| Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479719-88-5 | |

| Record name | 2,2'-Bithiophene-5-boronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bithiophene-5-boronic acid pinacol ester: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2'-Bithiophene-5-boronic acid pinacol ester. This versatile building block is of significant interest in the fields of materials science and medicinal chemistry, primarily for the construction of conjugated oligothiophenes and other complex organic molecules through cross-coupling reactions.

Chemical and Physical Properties

2,2'-Bithiophene-5-boronic acid pinacol ester is a stable, crystalline solid at room temperature. Its structure features a bithiophene core functionalized with a pinacol boronic ester group at the 5-position, making it an ideal substrate for Suzuki-Miyaura cross-coupling reactions.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-([2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [1][2] |

| Synonyms | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bithiophene | [1][3] |

| CAS Number | 479719-88-5 | [1][2] |

| Molecular Formula | C₁₄H₁₇BO₂S₂ | [1][2] |

| Molecular Weight | 292.22 g/mol | [1][2] |

| Appearance | Colorless to yellow or green solid/semi-solid | [4] |

| Melting Point | 35.5-38.0 °C | [1] |

| Refractive Index (n20/D) | 1.5900 (lit.) | [1] |

| InChI Key | HPOQARMSOPOZMW-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccc(s2)-c3cccs3 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of 2,2'-Bithiophene-5-boronic acid pinacol ester. Below are the key spectral data for this compound.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (Predicted) | δ (ppm) in CDCl₃: ~7.5 (d, J ≈ 3.8 Hz, 1H, thiophene-H), ~7.3 (d, J ≈ 3.8 Hz, 1H, thiophene-H), ~7.25 (dd, J ≈ 5.1, 1.1 Hz, 1H, thiophene-H), ~7.2 (d, J ≈ 3.6 Hz, 1H, thiophene-H), ~7.05 (dd, J ≈ 5.1, 3.6 Hz, 1H, thiophene-H), 1.35 (s, 12H, pinacol-CH₃) |

| ¹³C NMR (Predicted) | δ (ppm) in CDCl₃: ~145, ~140, ~138, ~128, ~126, ~125, ~124, ~123, 84.5 (pinacol C-O), 25.0 (pinacol-CH₃). Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation. |

| FT-IR | Major peaks (cm⁻¹): ~3100 (C-H aromatic stretch), ~2980 (C-H aliphatic stretch), ~1460 (C=C aromatic stretch), ~1360 (B-O stretch), ~1140 (C-O stretch), ~840 (C-H out-of-plane bend). |

| Mass Spectrometry | Expected [M]⁺ at m/z = 292.06. |

Note: Predicted NMR data is based on spectral information for structurally similar compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,2'-Bithiophene-5-boronic acid pinacol ester and its application in a typical Suzuki-Miyaura cross-coupling reaction.

Synthesis via Miyaura Borylation

The most common method for synthesizing aryl boronic esters is the Miyaura borylation, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent.

Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2,2'-bithiophene (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2,2'-Bithiophene-5-boronic acid pinacol ester as a solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner for the synthesis of more complex molecules, such as oligothiophenes, which are valuable in organic electronics.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,2'-Bithiophene-5-boronic acid pinacol ester (1.1 eq) and the desired aryl halide (e.g., a substituted bromobenzene, 1.0 eq) in a suitable solvent such as toluene or dimethylformamide (DMF).

-

Reagent Addition: Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq). Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), to the mixture under a positive pressure of inert gas.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Reactivity and Applications

The primary utility of 2,2'-Bithiophene-5-boronic acid pinacol ester stems from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

As detailed in the experimental section, this is the most common application. The C-B bond of the pinacol boronic ester is readily transmetalated to a palladium(II) center, which then undergoes reductive elimination with an organic halide to form a new C-C bond. This reaction is highly efficient for creating biaryl and oligo-aryl structures, particularly for the synthesis of conjugated polymers and small molecules for organic electronics.

Other Cross-Coupling Reactions

While less common, this compound can potentially be used in other cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N or C-O bonds, although this application is less documented for this specific substrate.

Signaling Pathways

There is currently no evidence in the scientific literature to suggest that 2,2'-Bithiophene-5-boronic acid pinacol ester is directly involved in any biological signaling pathways. Its application in the life sciences is primarily as a synthetic intermediate for the construction of larger, biologically active molecules or functional materials for biomedical applications.

Conclusion

2,2'-Bithiophene-5-boronic acid pinacol ester is a valuable and versatile building block in modern organic synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for the synthesis of a wide range of functional organic materials and complex molecules. The protocols and data provided in this guide serve as a comprehensive resource for researchers and scientists working with this important compound.

References

A Technical Guide to 2,2'-Bithiophene-5-boronic acid pinacol ester (CAS: 479719-88-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,2'-Bithiophene-5-boronic acid pinacol ester, a key building block in the fields of materials science and organic synthesis. It details the compound's physicochemical properties, synthesis, applications, and safety protocols, with a focus on its role in developing advanced organic electronic materials.

Introduction

2,2'-Bithiophene-5-boronic acid pinacol ester, with CAS number 479719-88-5, is an organoboron compound widely utilized as a versatile intermediate in organic chemistry. Its structure, featuring a bithiophene unit coupled with a boronic acid pinacol ester, makes it an essential precursor for the synthesis of conjugated polymers and oligothiophenes. These materials are at the forefront of research in organic electronics, finding applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2]

The pinacol ester group offers significant advantages over the corresponding free boronic acid by providing enhanced stability, which simplifies handling, purification, and storage, ensuring greater reliability in synthetic procedures.[1][3][4] This compound is predominantly used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of 2,2'-Bithiophene-5-boronic acid pinacol ester are summarized below. This data is critical for its use in experimental settings, guiding decisions on reaction conditions, solvent selection, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 479719-88-5 | [5] |

| Molecular Formula | C₁₄H₁₇BO₂S₂ | [6][7] |

| Molecular Weight | 292.22 g/mol | [5][8] |

| Appearance | Colorless to yellow or green solid, semi-solid, or liquid | [6][9] |

| Melting Point | 35.5-38.0 °C | [5] |

| Refractive Index (n20/D) | 1.5900 (lit.) | |

| Purity (Typical) | ≥97.5% (GC) | [6][10] |

| InChI Key | HPOQARMSOPOZMW-UHFFFAOYSA-N | [6] |

| SMILES String | CC1(C)OB(OC1(C)C)c2ccc(s2)-c3cccs3 |

Synthesis and Purification

2,2'-Bithiophene-5-boronic acid pinacol ester is typically synthesized via a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a halo-bithiophene (commonly 5-bromo-2,2'-bithiophene) with bis(pinacolato)diboron (B₂pin₂).

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

5-Bromo-2,2'-bithiophene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2,2'-bithiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,2'-Bithiophene-5-boronic acid pinacol ester.

Key Applications and Reactions

The primary utility of this compound is as a monomer in the synthesis of conjugated polymers via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its high efficiency and tolerance of various functional groups.[3][11]

In a typical polymerization, 2,2'-Bithiophene-5-boronic acid pinacol ester is reacted with a dihalo-aromatic comonomer in the presence of a palladium catalyst and a base. The choice of comonomer allows for the fine-tuning of the resulting polymer's electronic and optical properties, such as its band gap and charge mobility.

This protocol outlines a general procedure for using the title compound as a reagent.

Materials:

-

Aryl or heteroaryl halide (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 eq)

-

2,2'-Bithiophene-5-boronic acid pinacol ester (2.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2M)

-

Toluene or a similar organic solvent

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the aryl dihalide and 2,2'-Bithiophene-5-boronic acid pinacol ester in toluene.

-

Degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).

-

Add the aqueous base (e.g., 2M Na₂CO₃ solution).

-

Heat the biphasic mixture to reflux (typically 90-110 °C) with vigorous stirring for 24-48 hours.

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Information:

-

GHS Pictogram: Warning[12]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

Handling:

-

Use only in a well-ventilated area, preferably in a fume hood.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13]

-

Avoid formation of dust and aerosols.[13]

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[13]

-

For long-term stability, it is recommended to handle and store the compound under an inert gas like argon or nitrogen.[13]

-

Keep away from moisture and strong oxidizing agents.

References

- 1. nbinno.com [nbinno.com]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. CAS # 479719-88-5, 2,2'-Bithiophene-5-boronic acid pinacol ester - chemBlink [chemblink.com]

- 6. H37989.06 [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. 2,2'-Bithiophene-5-boronic acid pinacol ester, 98% | Fisher Scientific [fishersci.ca]

- 9. 2,2'-Bithiophene-5-boronic acid pinacol ester, 98% [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. 479719-88-5 | 2-([2,2'-Bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Organoborons | Ambeed.com [ambeed.com]

- 13. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to the Molecular Structure of 2,2'-Bithiophene-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,2'-Bithiophene-5-boronic acid pinacol ester. This compound is a key building block in the development of organic electronic materials and pharmaceuticals, primarily utilized in Suzuki-Miyaura cross-coupling reactions.

Molecular Structure and Properties

2,2'-Bithiophene-5-boronic acid pinacol ester, with the chemical formula C14H17BO2S2, is an organoboron compound featuring a bithiophene core functionalized with a pinacol boronic ester group.[1][2] The bithiophene unit consists of two thiophene rings linked at their 2-positions, forming a conjugated system that influences the molecule's electronic properties.[3] The pinacol ester group is attached to the 5-position of one of the thiophene rings.

Table 1: General Properties of 2,2'-Bithiophene-5-boronic acid pinacol ester

| Property | Value | Reference(s) |

| CAS Number | 479719-88-5 | [2] |

| Molecular Formula | C14H17BO2S2 | [4] |

| Molecular Weight | 292.22 g/mol | [4] |

| Appearance | Colorless to dark blue to dark yellow or green solid or semi-solid | [4] |

| Melting Point | 35.5-38.0 °C | [2] |

| Refractive Index | n20/D 1.5900 (lit.) | [2] |

| Purity | ≥97.5% (GC) | [5] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-([2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [5] |

| InChI | 1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3 | [2] |

| InChIKey | HPOQARMSOPOZMW-UHFFFAOYSA-N | [2] |

| SMILES | CC1(C)OB(OC1(C)C)c2ccc(s2)-c3cccs3 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of 2,2'-Bithiophene-5-boronic acid pinacol ester.

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the C-H, C=C, C-S, and B-O bonds.

Table 3: Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Thiophene) |

| ~2980-2850 | C-H stretch | Aliphatic (Pinacol) |

| ~1600-1450 | C=C stretch | Aromatic (Thiophene) |

| ~1380-1360 | B-O stretch | Boronic Ester |

| ~1140 | C-O stretch | Boronic Ester |

| ~850-700 | C-S stretch | Thiophene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure.

(Note: The following are predicted NMR data. Actual experimental values may vary.)

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.3 | m | 2H | Thiophene protons adjacent to the boronic ester |

| ~7.2-7.0 | m | 3H | Other thiophene protons |

| 1.34 | s | 12H | Methyl protons of the pinacol group |

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-120 | Thiophene carbons |

| ~84 | Quaternary carbons of the pinacol group attached to oxygen |

| ~25 | Methyl carbons of the pinacol group |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

(Note: Specific experimental mass spectrum is not available. The expected molecular ion peak is presented.)

Table 6: Expected Mass Spectrometry Data

| m/z | Ion |

| 292.07 | [M]⁺ (Calculated for C₁₄H₁₇¹¹BO₂S₂) |

Experimental Protocols

Synthesis via Miyaura Borylation

A common and effective method for the synthesis of aryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with bis(pinacolato)diboron (B₂pin₂). For the synthesis of 2,2'-Bithiophene-5-boronic acid pinacol ester, the starting material would be 5-halo-2,2'-bithiophene.

General Experimental Protocol:

-

Reactants: To an oven-dried flask is added 5-bromo-2,2'-bithiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (3.0 eq).

-

Solvent: Anhydrous solvent, for example, 1,4-dioxane or toluene, is added.

-

Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature typically between 80-100 °C for several hours.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Caption: General workflow for the synthesis of 2,2'-Bithiophene-5-boronic acid pinacol ester.

Characterization Workflow

The identity and purity of the synthesized product are confirmed through a series of analytical techniques.

Caption: Logical workflow for the characterization of the synthesized product.

Applications in Synthesis

2,2'-Bithiophene-5-boronic acid pinacol ester is a versatile intermediate in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction allows for the formation of carbon-carbon bonds, enabling the construction of more complex molecules. It is particularly valuable in the synthesis of oligothiophenes and polythiophenes, which are materials of significant interest in the field of organic electronics for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2] The boronic ester functionality provides a stable, easy-to-handle source of the bithienyl nucleophile for these coupling reactions.

Safety and Handling

As with all laboratory chemicals, 2,2'-Bithiophene-5-boronic acid pinacol ester should be handled with appropriate safety precautions. It is recommended to wear eye protection, gloves, and a lab coat. The compound should be stored in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS).

References

A Technical Guide to the Synthesis and Characterization of 2,2'-Bithiophene-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and application of 2,2'-Bithiophene-5-boronic acid pinacol ester. This versatile building block is of significant interest in the fields of materials science and medicinal chemistry, primarily due to its role in constructing complex conjugated molecules for organic electronics and as a key intermediate in the synthesis of pharmacologically active compounds.[1][2] Its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction makes it an invaluable tool for forming carbon-carbon bonds.[1][2]

Synthesis

The preparation of 2,2'-Bithiophene-5-boronic acid pinacol ester is most commonly achieved through a lithiation-borylation sequence.[1] This method involves the deprotonation of 2,2'-bithiophene using a strong organolithium base, followed by quenching the resulting nucleophilic species with an electrophilic boron reagent, typically 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

General Reaction Scheme

The overall transformation can be depicted as follows:

References

Spectroscopic and Synthetic Profile of 2,2'-Bithiophene-5-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2,2'-Bithiophene-5-boronic acid pinacol ester, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and organic electronic materials.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,2'-Bithiophene-5-boronic acid pinacol ester (CAS No: 479719-88-5), providing a quantitative reference for its characterization.

Table 1: General Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₇BO₂S₂ |

| Molecular Weight | 292.22 g/mol [1][2][3] |

| CAS Number | 479719-88-5[1][2][3] |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak data not available in search results. General information indicates the spectrum conforms to the structure. |

Table 5: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Specific fragmentation data not available in search results. |

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis and purification of 2,2'-Bithiophene-5-boronic acid pinacol ester is crucial for its reliable preparation in a laboratory setting. While a specific protocol for this exact compound was not found in the search results, a general procedure for the synthesis of boronic acid pinacol esters can be adapted. A representative procedure is outlined below.

Synthesis of Aryl Boronic Acid Pinacol Esters (General Procedure)

This procedure is based on the palladium-catalyzed cross-coupling reaction between a suitable aryl halide and bis(pinacolato)diboron.

Materials:

-

5-Bromo-2,2'-bithiophene (starting material)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

To an oven-dried Schlenk flask, add 5-bromo-2,2'-bithiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,2'-Bithiophene-5-boronic acid pinacol ester as a solid.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity. While specific data is not available, commercial suppliers indicate that the proton NMR should conform to the expected structure.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2,2'-Bithiophene-5-boronic acid pinacol ester.

References

Determining the Solubility of 2,2'-Bithiophene-5-boronic acid pinacol ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines standardized experimental protocols for measuring the solubility of 2,2'-Bithiophene-5-boronic acid pinacol ester. It also includes a template for data presentation and a visual representation of the experimental workflow to assist researchers in generating reliable and reproducible solubility data. The esterification of boronic acids with pinacol is known to generally enhance solubility in organic solvents compared to the parent acids, suggesting that this compound is likely to be soluble in a range of common organic solvents[1].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2,2'-Bithiophene-5-boronic acid pinacol ester in various organic solvents has not been published. Researchers are encouraged to use the experimental protocols detailed in this guide to generate this data. The following table provides a structured format for recording experimental findings.

Table 1: Solubility of 2,2'-Bithiophene-5-boronic acid pinacol ester in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Tetrahydrofuran (THF) | e.g., Shake-Flask | |||

| e.g., Dichloromethane (DCM) | ||||

| e.g., Toluene | ||||

| e.g., N,N-Dimethylformamide (DMF) | ||||

| e.g., Acetonitrile | ||||

| e.g., Chloroform | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate |

Experimental Protocols for Solubility Determination

The following protocols describe the thermodynamic and kinetic solubility determination using the shake-flask method, which is a widely accepted technique for measuring the equilibrium solubility of a compound.[2]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[2][3]

Materials:

-

2,2'-Bithiophene-5-boronic acid pinacol ester (solid)

-

Selected organic solvents (e.g., THF, DCM, Toluene, DMF)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid 2,2'-Bithiophene-5-boronic acid pinacol ester to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For a more complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[4]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. To avoid underestimation of solubility due to adsorption, it is important to select an appropriate filter material.[4] Pass the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.[3][4]

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility testing is often used in early drug discovery to assess how quickly a compound dissolves.[5] It typically involves dissolving the compound in a solvent like DMSO first and then adding it to an aqueous buffer.[5] For organic solvent solubility, a modified approach can be used to assess the rate of dissolution.

Materials:

-

Same as for thermodynamic solubility determination.

Procedure:

-

Preparation: Add a known amount of 2,2'-Bithiophene-5-boronic acid pinacol ester to a vial.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Dissolution and Monitoring: Begin agitation at a constant temperature. At specified time intervals (e.g., 1, 2, 5, 10, 30, 60 minutes), take aliquots of the solution (after a quick centrifugation or filtration) and measure the concentration using HPLC or UV-Vis spectroscopy.

-

Analysis: Plot the concentration versus time to determine the dissolution rate. The point at which the concentration no longer increases indicates that saturation has been reached.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for determining the thermodynamic solubility of 2,2'-Bithiophene-5-boronic acid pinacol ester.

Caption: Workflow for Thermodynamic Solubility Determination.

References

Commercial Availability and Applications of 2,2'-Bithiophene-5-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bithiophene-5-boronic acid pinacol ester is a key building block in the synthesis of advanced organic materials and pharmaceutical compounds. Its rigid, electron-rich bithiophene core, combined with the versatile reactivity of the boronic acid pinacol ester group, makes it an invaluable reagent in cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental protocols.

Commercial Availability

2,2'-Bithiophene-5-boronic acid pinacol ester is readily available from several major chemical suppliers. The typical purity offered is around 98%. Pricing and available quantities vary by supplier.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Price per Gram (USD) |

| Sigma-Aldrich (MilliporeSigma) | 578878 | >97% | 1 g | $145.00 | $145.00 |

| Thermo Scientific Chemicals | H37989 | 98% | 1 g | $45.70 | $45.70 |

| 5 g | $172.00 | $34.40 | |||

| Frontier Specialty Chemicals | - | - | - | Pricing not available for this specific compound | - |

| Boron Molecular | - | - | - | Pricing not available for this specific compound | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 479719-88-5 |

| Molecular Formula | C₁₄H₁₇BO₂S₂ |

| Molecular Weight | 292.22 g/mol |

| Appearance | Off-white to yellow or tan powder/crystals |

| Melting Point | 36-40 °C (lit.) |

Key Applications in Research and Development

The primary utility of 2,2'-Bithiophene-5-boronic acid pinacol ester lies in its application as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex conjugated molecules.

Synthesis of Conjugated Polymers for Organic Electronics

A major application of this compound is in the synthesis of conjugated polymers for organic electronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The bithiophene unit is a common electron-donating moiety in donor-acceptor copolymers, which are designed to have specific electronic and optical properties.

The general workflow for the synthesis of a conjugated polymer using 2,2'-Bithiophene-5-boronic acid pinacol ester is depicted below.

Experimental Protocols

Representative Synthesis of 2,2'-Bithiophene-5-boronic acid pinacol ester

While this guide focuses on the commercially available compound, a representative synthesis protocol is provided for context. A common method is the Miyaura borylation of a halogenated 2,2'-bithiophene.

Materials:

-

5-Bromo-2,2'-bithiophene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2,2'-bithiophene (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03-0.05 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,2'-Bithiophene-5-boronic acid pinacol ester.

Protocol for Suzuki Polycondensation

This protocol describes the synthesis of a conjugated polymer using 2,2'-Bithiophene-5-boronic acid pinacol ester and a dibromoarene comonomer.

Materials:

-

2,2'-Bithiophene-5-boronic acid pinacol ester (1.0 eq)

-

A dibromoarene (e.g., 2,5-dibromo-3-alkylthiophene or 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.03 eq)

-

Aqueous potassium carbonate (K₂CO₃) solution (2 M)

-

Anhydrous toluene and/or dimethylformamide (DMF)

-

Phase-transfer catalyst (e.g., Aliquat 336), if necessary

-

Methanol

-

Nitrogen or Argon source

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2,2'-Bithiophene-5-boronic acid pinacol ester and the dibromoarene comonomer in toluene.

-

Add the aqueous potassium carbonate solution and a few drops of the phase-transfer catalyst.

-

Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

-

Add the palladium catalyst to the stirring mixture.

-

Heat the reaction to reflux (90-110 °C) and maintain for 24-72 hours. The polymer may precipitate as the reaction progresses.

-

End-cap the polymer chains by adding a small amount of phenylboronic acid or bromobenzene and stirring for an additional 2-4 hours.

-

Cool the reaction to room temperature and pour the mixture into a large volume of stirring methanol to precipitate the polymer.

-

Filter the polymer and wash with methanol and acetone to remove oligomers and catalyst residues.

-

Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to separate fractions by solubility and molecular weight.

-

Dry the purified polymer under vacuum.

Safety Information

Handle 2,2'-Bithiophene-5-boronic acid pinacol ester with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid breathing dust. May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information.

Conclusion

2,2'-Bithiophene-5-boronic acid pinacol ester is a commercially accessible and highly valuable building block for the synthesis of functional organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions has positioned it as a critical component in the development of next-generation organic electronics and in the synthesis of complex molecules for drug discovery. The protocols outlined in this guide provide a foundation for its effective use in a research and development setting.

An In-depth Technical Guide to Bithiophene-Based Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithiophene-based organic semiconductors have emerged as a highly promising class of materials for a wide range of electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Their inherent advantages, such as solution processability, tunable electronic properties, and mechanical flexibility, make them attractive alternatives to traditional inorganic semiconductors. This technical guide provides a comprehensive overview of the synthesis, properties, and device applications of bithiophene-based organic semiconductors, with a focus on experimental protocols and quantitative performance data.

The core of these materials is the bithiophene unit, a conjugated system of two connected thiophene rings, which facilitates efficient charge transport.[1] The electronic properties of these materials can be finely tuned by chemical modification of the bithiophene core or by copolymerization with other electron-donating or electron-accepting moieties.[2][3] This versatility allows for the rational design of materials with optimized performance for specific applications.

Synthesis of Bithiophene-Based Polymers

A variety of synthetic methods are employed to produce bithiophene-based polymers, with Stille and Suzuki cross-coupling reactions being among the most common.[4][5] Direct arylation polycondensation has also emerged as a more environmentally friendly alternative.[6] A straightforward example of synthesizing a bithiophene-based polymer is the three-step synthesis of poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA).[7]

Experimental Protocol: Synthesis of PDDBTA

This protocol outlines the synthesis of PDDBTA, a p-type polymer semiconductor.

Step 1: Synthesis of 4,4′-didodecyl-2,2′-bithiophene

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-dodecylthiophene in an appropriate anhydrous solvent (e.g., THF).

-

Coupling Reaction: Add a suitable coupling agent, such as a Grignard reagent prepared from 2-bromo-3-dodecylthiophene and magnesium, followed by a nickel or palladium catalyst (e.g., Ni(dppp)Cl2).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a dilute acid solution. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4,4′-didodecyl-2,2′-bithiophene-5,5′-dicarboxaldehyde

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 4,4′-didodecyl-2,2′-bithiophene from Step 1 in an anhydrous solvent (e.g., THF).

-

Formylation Reaction: Cool the solution to a low temperature (e.g., -78 °C) and add n-butyllithium dropwise. Stir for a period to allow for lithiation. Subsequently, add anhydrous N,N-dimethylformamide (DMF) and allow the reaction to warm to room temperature.[8]

-

Work-up and Purification: Quench the reaction with a dilute acid solution and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Purify the product by recrystallization or column chromatography.

Step 3: Polycondensation to form PDDBTA

-

Reaction Setup: In a Schlenk flask, dissolve the 4,4′-didodecyl-2,2′-bithiophene-5,5′-dicarboxaldehyde from Step 2 in a suitable solvent (e.g., chloroform).

-

Polycondensation: Add an equimolar amount of hydrazine acetate and reflux the mixture. The polymerization progress can be monitored by the increasing viscosity of the solution.

-

Precipitation and Purification: After the reaction is complete, cool the solution and precipitate the polymer by pouring it into a non-solvent like methanol. Collect the polymer by filtration. Further purification can be achieved by Soxhlet extraction with different solvents to remove oligomers and catalyst residues. Finally, dry the polymer under vacuum.

Bithiophene-Based Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronic circuits, acting as switches and amplifiers. Bithiophene-based semiconductors are widely used as the active channel material in these devices due to their excellent charge transport properties. The performance of an OFET is characterized by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth).[9]

OFET Device Performance

The following table summarizes the performance of various bithiophene-based OFETs.

| Polymer/Small Molecule | Device Architecture | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |

| PffBT4T-2DT | BGBC | 0.23 | > 10^5 | - |

| PffBT4T-2OD | BGBC | 0.096 | > 10^5 | - |

| Thieno[3,2-b]thiophene-benzothiadiazole co-polymer | TGBC | 0.1 | 3.5 x 10^3 | < -3 |

| Bis-5′-alkylthiophen-2′-yl-2,6-anthracene | - | 0.50 | > 10^7 | - |

| P3HT | BGBC | 7.21 x 10⁻² | ~10^4 | -0.2 |

BGBC: Bottom-Gate, Bottom-Contact; TGBC: Top-Gate, Bottom-Contact

Experimental Protocol: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET

This protocol describes the fabrication of a standard BGBC OFET using a bithiophene-based polymer.

-

Substrate Preparation:

-

Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

-

Clean the substrate by sequential sonication in acetone and isopropyl alcohol (IPA) for 15 minutes each.

-

Dry the substrate with a stream of nitrogen gas.

-

Treat the substrate with UV-ozone or an oxygen plasma for 10 minutes to create a hydrophilic surface.

-

-

Electrode Deposition:

-

Define the source and drain electrodes using photolithography or a shadow mask.

-

Deposit a thin adhesion layer of chromium or titanium (5 nm) followed by a layer of gold (50 nm) via thermal evaporation.[10]

-

-

Surface Treatment:

-

Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor. This is typically done by immersing the substrate in a dilute OTS solution in an anhydrous solvent.

-

-

Semiconductor Deposition:

-

Annealing:

-

Anneal the device on a hotplate at a specific temperature (e.g., 120 °C) for a set time (e.g., 30 minutes) under an inert atmosphere to improve the film morphology and device performance.

-

-

Characterization:

Bithiophene-Based Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, convert light energy into electrical energy. Bithiophene-based polymers are often used as the electron donor material in the active layer of OPV devices, typically in a bulk heterojunction (BHJ) architecture with an electron acceptor material like a fullerene derivative (e.g., PCBM) or a non-fullerene acceptor.[18] The performance of an OPV is evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[19]

OPV Device Performance

The following table summarizes the performance of various bithiophene-based OPVs.

| Donor Polymer | Acceptor | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF [%] |

| PDDBTA | PC71BM | 2.18 | - | - | - |

| P15 (asymmetric BDT-based) | BTP-eC9 | 11.5 | - | 22.04 | 65.87 |

| P1 (Bithiophene-based terpolymer) | PC71BM | 3.46 | 0.59 | 10.70 | 54.8 |

| F8T2 | PCBM | 0.10 | 0.91 | 0.23 | - |

| F8T2:P3HT | PCBM | 0.90 | 0.85 | 3.02 | - |

Experimental Protocol: Fabrication of a Bulk Heterojunction (BHJ) OPV

This protocol outlines the fabrication of a conventional BHJ OPV device.

-

Substrate Preparation:

-

Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.

-

Clean the substrate by sequential sonication in detergent, deionized water, acetone, and IPA.

-

Dry the substrate with a nitrogen stream and treat it with UV-ozone for 15 minutes.

-

-

Hole Transport Layer (HTL) Deposition:

-

Deposit a thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) by spin coating (e.g., 4000 rpm for 60 seconds).

-

Anneal the substrate on a hotplate at 150 °C for 15 minutes in air.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the bithiophene-based donor polymer and an acceptor (e.g., PC71BM) in a suitable solvent (e.g., chlorobenzene) with a specific weight ratio (e.g., 1:1.5).

-

Transfer the substrate into an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Deposit the active layer by spin coating the blend solution onto the PEDOT:PSS layer.

-

Anneal the active layer at a specific temperature (e.g., 110 °C) for a set time (e.g., 10 minutes).

-

-

Cathode Deposition:

-

Transfer the substrate to a thermal evaporator.

-

Deposit a layer of a low work function metal (e.g., calcium or lithium fluoride) followed by a thicker layer of aluminum through a shadow mask to define the cathode.

-

-

Encapsulation and Characterization:

Conclusion

Bithiophene-based organic semiconductors represent a versatile and high-performance class of materials for next-generation organic electronic devices. Through careful molecular design and optimization of device fabrication processes, significant advancements have been made in the efficiency and stability of both OFETs and OPVs incorporating these materials. The detailed experimental protocols and performance data presented in this guide offer a valuable resource for researchers and professionals working in the field of organic electronics and related areas, facilitating further innovation and development. The continued exploration of new bithiophene derivatives and device architectures holds the promise of even greater performance and the realization of low-cost, flexible, and large-area electronic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. [2,2'-Bithiophene]-5,5'-dicarbaldehyde | 32364-72-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 32364-72-0 | [2,2'-Bithiophene]-5,5'-dicarbaldehyde | Small Molecule Semiconductor Building Blocks | Ambeed.com [ambeed.com]

- 9. ossila.com [ossila.com]

- 10. youtube.com [youtube.com]

- 11. A versatile and efficient synthesis of bithiophene-based dicarboxaldehydes from a common synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Efficiency of bulk-heterojunction organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. polycond-2024.sciencesconf.org [polycond-2024.sciencesconf.org]

- 19. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04146G [pubs.rsc.org]

- 20. OFET fabrication and characterization - CleanEnergyWIKI [cleanenergywiki.org]

- 21. rsc.org [rsc.org]

The Indispensable Role of Boronic Esters in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic esters have emerged as a cornerstone of modern organic synthesis, offering a versatile and robust platform for the construction of complex molecular architectures. Their inherent stability, coupled with a predictable and diverse reactivity profile, has positioned them as invaluable reagents in academia and industry, particularly within the realm of pharmaceutical and materials science. This technical guide provides an in-depth exploration of the multifaceted role of boronic esters, with a focus on their application in key cross-coupling reactions, asymmetric synthesis, and as strategic protecting groups. Detailed experimental protocols for seminal reactions, quantitative data for comparative analysis, and visualizations of key mechanistic pathways are presented to equip researchers with the practical knowledge to effectively harness the power of these remarkable organoboron compounds.

Introduction

Organoboron chemistry has witnessed a meteoric rise in prominence over the past few decades, largely driven by the exceptional utility of boronic acids and their ester derivatives. While boronic acids are highly effective in many transformations, their often-limited stability and challenging purification can present significant hurdles.[1][2] Boronic esters, most notably pinacol esters, offer a practical solution to these challenges.[1] They are generally crystalline, bench-stable solids that are amenable to standard purification techniques like silica gel chromatography, making them ideal for multi-step synthetic sequences.[1] This guide will delve into the core applications of boronic esters, providing both a theoretical and practical framework for their use in the laboratory.

Core Applications of Boronic Esters

The utility of boronic esters spans a wide spectrum of organic transformations. Their most prominent role is as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of biaryl and vinyl-aryl moieties, structural motifs prevalent in countless pharmaceuticals and organic materials.[3][4][5] Boronic esters are frequently the preferred boron-containing reagent in these reactions due to their enhanced stability and ease of handling compared to the corresponding boronic acids.[3][6] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] While it was once believed that boronic esters hydrolyze in situ to the more reactive boronic acid, there is now substantial evidence for the direct transmetalation of the ester.[3]

Table 1: Comparative Performance of Boronic Acids vs. Boronic Pinacol Esters in Suzuki-Miyaura Coupling

| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester | Reference(s) |

| Reaction Time | Generally Shorter | Generally Longer | [2][6] |

| Yield | Can be compromised by decomposition | Often more reproducible and higher isolated yields | [2][6] |

| Stability | Susceptible to oxidation and protodeboronation | High; stable to air and moisture | [2][6] |

| Handling | Often challenging to purify and handle | Typically crystalline and easy to handle | [2][6] |

Chan-Lam Amination

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[7][8][9] This copper-catalyzed reaction couples boronic esters with amines, alcohols, and other N- and O-nucleophiles.[8] A key advantage of the Chan-Lam coupling is its tolerance to air and moisture, simplifying the experimental setup.[9] While boronic acids are the traditional substrates, recent advancements have led to effective protocols for the use of boronic esters, particularly pinacol esters.[7][10]

Table 2: Substrate Scope in Chan-Lam Amination of Benzylic Boronic Esters with Anilines

| Boronic Ester | Aniline | Yield (%) | Reference(s) |

| 1-Phenylethylboronic acid pinacol ester | p-Anisidine | 85 | [11] |

| 1-(4-Methoxyphenyl)ethylboronic acid pinacol ester | p-Anisidine | 90 | [11] |

| 1-(4-(Trifluoromethyl)phenyl)ethylboronic acid pinacol ester | p-Anisidine | 65 | [11] |

| 1-Phenylpropylboronic acid pinacol ester | p-Anisidine | 82 | [11] |

| Indane-1-boronic acid pinacol ester | p-Anisidine | 78 | [11] |

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that enables the synthesis of ketones from thioesters and boronic acids or esters.[12][13][14] This palladium-catalyzed, copper-mediated transformation proceeds under neutral conditions, making it suitable for substrates sensitive to the basic conditions often required in other coupling reactions.[12] The reaction has proven to be a valuable tool in the synthesis of complex molecules and natural products.[12]

Table 3: Yields in Liebeskind-Srogl Coupling of Thioesters with Boronic Acids

| Thioester | Boronic Acid | Yield (%) | Reference(s) |

| S-Phenyl benzothioate | Phenylboronic acid | 93 | [15][16] |

| S-Phenyl 4-methoxybenzothioate | Phenylboronic acid | 88 | [15][16] |

| S-Phenyl 4-nitrobenzothioate | Phenylboronic acid | 63 | [15][16] |

| S-Ethyl benzothioate | Phenylboronic acid | 85 | [15][16] |

| S-Phenyl thiophene-2-carbothioate | Phenylboronic acid | 75 | [15][16] |

Asymmetric Synthesis

Chiral boronic esters are powerful intermediates in asymmetric synthesis, allowing for the stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds.[17] The Matteson homologation, for example, utilizes chiral auxiliary-derived boronic esters to achieve high diastereoselectivity in the insertion of a chloromethyl group into a carbon-boron bond. This iterative process enables the synthesis of complex stereochemical arrays with high fidelity.[17] More recently, catalytic asymmetric methods have been developed for the direct synthesis of enantioenriched secondary and tertiary boronic esters.[18]

Table 4: Enantioselectivity in the Asymmetric Synthesis of Chiral Boronic Esters

| Alkene Substrate | Chiral Ligand | Product Boronic Ester | Yield (%) | ee (%) | Reference(s) |

| Styrene | (S)-BINAP | (R)-1-Phenylethylboronic acid pinacol ester | 85 | 96 | [18] |

| 1-Octene | (R,R)-DIOP | (S)-1-Octylboronic acid pinacol ester | 78 | 92 | [18] |

| Indene | (S,S)-CHIRAPHOS | (R)-Indan-1-ylboronic acid pinacol ester | 92 | 98 | [18] |

Protecting Groups

The ability of boronic acids to reversibly form cyclic esters with diols has been exploited in their use as protecting groups, particularly in carbohydrate chemistry.[19] Phenylboronic esters can be used to temporarily mask 1,2- or 1,3-diols, allowing for selective functionalization of other hydroxyl groups on the carbohydrate scaffold.[19] The boronic ester can then be readily cleaved under mild conditions to regenerate the diol.

Experimental Protocols

Synthesis of Phenylboronic Acid Pinacol Ester

Materials:

-

Bromobenzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (1.2 equiv)

-

Pinacol (1.2 equiv)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Heat the flask gently with a heat gun under a stream of nitrogen until violet vapors of iodine are observed. Allow the flask to cool to room temperature.

-

Add anhydrous THF to the flask to cover the magnesium turnings.

-

Add a solution of bromobenzene in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction. The reaction is initiated when the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of triisopropyl borate in anhydrous THF dropwise at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Add pinacol to the reaction mixture and stir vigorously at room temperature for 1 hour.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford phenylboronic acid pinacol ester as a white solid.

Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid Pinacol Ester

Materials:

-

4-Bromoanisole (1.0 equiv)

-

Phenylboronic acid pinacol ester (1.2 equiv)

-

Palladium(II) acetate (0.02 equiv)

-

Triphenylphosphine (0.08 equiv)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a round-bottom flask, add 4-bromoanisole, phenylboronic acid pinacol ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-methoxybiphenyl as a white solid.

Chan-Lam Amination of Phenylboronic Acid Pinacol Ester with Aniline

Materials:

-

Phenylboronic acid pinacol ester (1.0 equiv)

-

Aniline (1.2 equiv)

-

Copper(II) acetate (1.0 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add phenylboronic acid pinacol ester, copper(II) acetate, and activated 4 Å molecular sieves.

-

Add dichloromethane, followed by aniline and pyridine.

-

Stir the reaction mixture at room temperature under an atmosphere of air for 24 hours.

-

Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford diphenylamine as a solid.

Liebeskind-Srogl Coupling of S-Phenyl Benzothioate with Phenylboronic Acid

Materials:

-

S-Phenyl benzothioate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 equiv)

-

Tris(2-furyl)phosphine (TFP) (0.1 equiv)

-

Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask, add S-phenyl benzothioate, phenylboronic acid, Pd₂(dba)₃, TFP, and CuTC.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF via syringe.

-

Heat the reaction mixture to 50 °C and stir for 18 hours.

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford benzophenone as a white solid.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Chan-Lam Amination

Caption: Proposed catalytic cycle for the Chan-Lam amination.

Catalytic Cycle of the Liebeskind-Srogl Coupling

Caption: Catalytic cycle of the Liebeskind-Srogl coupling reaction.

Workflow for Iterative Cross-Coupling using MIDA Boronates

Caption: Iterative synthesis using MIDA (N-methyliminodiacetic acid) boronates.[20][21][22][23][24]

Conclusion and Future Outlook

Boronic esters have undeniably revolutionized the field of organic synthesis. Their stability, versatility, and broad functional group tolerance have made them indispensable tools for the construction of complex molecules. From the workhorse Suzuki-Miyaura coupling to the more specialized Chan-Lam and Liebeskind-Srogl reactions, boronic esters consistently provide reliable and efficient pathways to desired products. Furthermore, their application in asymmetric synthesis and as protecting groups highlights their strategic importance in the design of elegant and efficient synthetic routes.

The future of boronic ester chemistry is bright, with ongoing research focused on the development of novel boronic ester reagents with tailored reactivity and stability profiles. The emergence of MIDA (N-methyliminodiacetic acid) boronates, for example, has enabled the development of iterative cross-coupling strategies for the automated synthesis of complex molecules.[20][21][22][23][24] Additionally, the application of boronic esters in emerging fields such as photoredox catalysis is opening up new avenues for carbon-carbon and carbon-heteroatom bond formation under mild and environmentally benign conditions.[1][2][19][25][26] As our understanding of the fundamental reactivity of these organoboron species continues to grow, we can expect the development of even more powerful and selective transformations, further solidifying the central role of boronic esters in the art and science of chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 10. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]

- 11. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]

- 12. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Liebeskind–Srogl coupling - Wikiwand [wikiwand.com]

- 15. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]

- 17. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 25. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2,2'-Bithiophene-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate.[2] Among the versatile organoboron reagents, 2,2'-Bithiophene-5-boronic acid pinacol ester is a key building block for the synthesis of functionalized oligothiophenes and other sulfur-containing heteroaromatic systems. These structures are of significant interest in the development of organic electronic materials, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), as well as in the synthesis of biologically active molecules.

Pinacol esters, like the title compound, offer enhanced stability compared to their corresponding boronic acids, making them easier to handle, purify, and store. They are effective coupling partners in Suzuki-Miyaura reactions, often without the need for prior hydrolysis.[3] This application note provides a detailed protocol and representative data for the Suzuki-Miyaura coupling of 2,2'-Bithiophene-5-boronic acid pinacol ester with various aryl halides.

Applications

The primary application of Suzuki-Miyaura coupling with 2,2'-Bithiophene-5-boronic acid pinacol ester is the synthesis of extended π-conjugated systems. These materials are sought after for their unique electronic and photophysical properties. Key application areas include:

-

Organic Electronics: The bithiophene unit is a fundamental component in many conductive polymers and small molecules used in electronic devices. The Suzuki-Miyaura coupling allows for the straightforward introduction of this moiety into larger, more complex structures.

-

Materials Science: The synthesis of novel dyes, sensors, and functional polymers often relies on the construction of specific heteroaromatic architectures, for which this reaction is well-suited.

-

Pharmaceutical and Agrochemical Development: Thiophene and bithiophene motifs are present in a number of biologically active compounds. The Suzuki-Miyaura coupling provides a versatile method for the synthesis of analogues and derivatives for structure-activity relationship (SAR) studies.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 2,2'-Bithiophene-5-boronic acid pinacol ester with an aryl halide is depicted below:

Where:

-

Ar-X: Aryl halide (X = I, Br, Cl) or triflate.

-

(pin)B-Bithiophene: 2,2'-Bithiophene-5-boronic acid pinacol ester.

-

[Pd Catalyst, Base]: A palladium catalyst, often with a phosphine ligand, and a suitable base.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2,2'-Bithiophene-5-boronic acid pinacol ester and related thiophene boronic esters with various aryl halides.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Thiophene Boronic Esters

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 |

| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 88 |

| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 |

Note: Data is compiled from typical Suzuki-Miyaura reactions of thiophene boronic esters and may not represent reactions with 2,2'-Bithiophene-5-boronic acid pinacol ester exclusively. Yields are for the isolated product.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

2,2'-Bithiophene-5-boronic acid pinacol ester (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add 2,2'-Bithiophene-5-boronic acid pinacol ester (e.g., 0.5 mmol, 1.0 equiv), the aryl halide (0.6 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-